molecular formula C12H9F2NO B2774535 N-Benzoyl-2-(difluoromethyl)pyrrole CAS No. 163811-28-7

N-Benzoyl-2-(difluoromethyl)pyrrole

Cat. No.: B2774535
CAS No.: 163811-28-7
M. Wt: 221.207
InChI Key: MTGNPQCKYUXXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its fundamental importance. Pyrrole and its derivatives are integral components of many biologically active compounds, where the pyrrole ring can serve as a core structure or a key substituent. researchgate.net The unique electronic properties of the pyrrole ring, characterized by its π-electron-rich system, allow it to engage in a variety of chemical transformations, making it a versatile building block in organic synthesis. researchgate.net

In the realm of medicinal chemistry, the pyrrole motif is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous pyrrole-containing drugs with a wide range of therapeutic applications, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer agents. The ability of the pyrrole nitrogen to be substituted allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions.

Importance of Fluorinated Heterocycles in Chemical Sciences

The introduction of fluorine atoms into heterocyclic compounds has emerged as a powerful strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule.

Research Context of N-Benzoyl-2-(difluoromethyl)pyrrole within Pyrrole Chemistry

This compound is a molecule that combines the key features of a pyrrole scaffold with the unique attributes of a difluoromethyl group. The benzoyl group attached to the pyrrole nitrogen is an electron-withdrawing group, which has important implications for the reactivity and stability of the pyrrole ring. Research by Britton and coworkers has shown that the stability of α-difluoromethyl pyrroles is significantly influenced by the nature of the N-protecting group. hmdb.canih.gov Electron-withdrawing groups, such as the benzoyl group, are crucial for the stability of these compounds. hmdb.canih.gov

The presence of the electron-withdrawing N-benzoyl group deactivates the pyrrole ring towards electrophilic substitution, a characteristic reaction of pyrroles. This deactivation, however, can be exploited to direct reactions to other positions or to stabilize the molecule against degradation. Furthermore, the difluoromethyl group at the 2-position introduces a lipophilic and metabolically stable moiety that can influence the molecule's interaction with biological targets. The study of this compound, therefore, falls within the broader research area of developing new synthetic methodologies for functionalized pyrroles and exploring the impact of fluorination on their chemical and biological properties.

Overview of Current Research Landscape and Gaps

The current research landscape for pyrrole chemistry is vast and active, with a continuous stream of publications on new synthetic methods, functionalization strategies, and applications in medicine and materials science. Similarly, the field of organofluorine chemistry, particularly the synthesis and application of fluorinated heterocycles, is a major focus of contemporary research.

Objectives and Scope of the Academic Research Outline

The primary objective of this article is to provide a thorough and scientifically accurate overview of this compound, structured around the foundational principles of its constituent chemical motifs. The scope is strictly limited to the topics outlined in the provided structure, focusing solely on the chemical and research aspects of the compound.

This article will first establish the significance of pyrrole scaffolds and fluorinated heterocycles to provide a robust context. It will then situate this compound within this context, drawing on available research to discuss its potential reactivity and stability. The article will also acknowledge the current gaps in the scientific literature regarding this specific compound, thereby highlighting areas for future investigation. By adhering to this structured approach, the article aims to be an informative resource for researchers interested in the chemistry of pyrroles, fluorinated heterocycles, and their potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(difluoromethyl)pyrrol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-11(14)10-7-4-8-15(10)12(16)9-5-2-1-3-6-9/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNPQCKYUXXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of N Benzoyl 2 Difluoromethyl Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of the N-benzoyl and 2-difluoromethyl groups, both of which are electron-withdrawing, deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. The regiochemical outcome of such reactions is controlled by the directing effects of these substituents.

Functionalization at Carbon Positions (C-3, C-4, C-5)

Electrophilic substitution on N-acyl pyrroles can occur at the C-3, C-4, or C-5 positions. The N-benzoyl group, being an electron-withdrawing group, directs incoming electrophiles primarily to the meta-like C-3 and C-4 positions. The 2-difluoromethyl group also exerts an electron-withdrawing effect, further influencing the electron density distribution of the pyrrole ring.

While specific studies on the electrophilic substitution of N-Benzoyl-2-(difluoromethyl)pyrrole are not extensively documented, the reactivity can be inferred from related N-acyl and N-sulfonyl pyrroles. For instance, Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with various acyl halides in the presence of aluminum chloride has been shown to yield the 3-acyl derivative as the major product. nih.gov In contrast, acetylation of N-alkoxycarbonyl pyrroles tends to occur at the 2-position. nih.gov Given that the 2-position is already substituted in this compound, electrophilic attack is anticipated to favor the C-4 and C-5 positions, with the C-4 position being potentially more reactive due to the combined directing effects.

Halogenation, nitration, and Friedel-Crafts reactions are common electrophilic aromatic substitutions. For example, bromination of 1-benzylpyrrole (B1265733) has been shown to yield a mixture of 2-bromo and 3-bromo derivatives, with the proportion of 3-substitution being significant. cdnsciencepub.com For this compound, halogenation would likely require a Lewis acid catalyst due to the deactivated nature of the ring. wikipedia.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Substituted Pyrroles

ReactionSubstrateReagents and ConditionsMajor Product(s)Reference
Friedel-Crafts AcylationN-p-toluenesulfonylpyrroleAcyl chloride, AlCl33-Acyl-N-p-toluenesulfonylpyrrole nih.gov
AcetylationN-alkoxycarbonyl pyrroleAcetic acid, Tf2O2-Acetyl-N-alkoxycarbonyl pyrrole nih.gov
Bromination1-BenzylpyrroleBromine, Carbon tetrachloride1-Benzyl-3-bromopyrrole cdnsciencepub.com

Regioselectivity Control and Electronic Effects

The 2-difluoromethyl group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This further deactivates the pyrrole ring, particularly at the adjacent C-3 position. Consequently, electrophilic attack is most likely to occur at the C-4 and C-5 positions. The precise ratio of C-4 to C-5 substitution would depend on the specific electrophile and reaction conditions. For many electrophilic aromatic substitution reactions, attack at the position beta to the nitrogen (C-3 or C-4) is kinetically favored in N-substituted pyrroles. Given the deactivation at C-3 by the adjacent difluoromethyl group, the C-4 position emerges as a probable site for functionalization.

Reactions Involving the N-Benzoyl Group

The N-benzoyl group, while serving as a protecting group and a modulator of ring reactivity, can itself be a site for chemical modification or removal.

Hydrolysis and Amide Functional Group Interconversions

The N-benzoyl amide bond can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base, to yield the corresponding N-H pyrrole. The stability of the N-benzoyl group is generally greater than that of simpler N-acyl groups. Studies on related N-alkoxycarbonyl pyrroles have shown that the protecting group can be removed under various conditions. nih.gov For example, an N-methoxycarbonyl group can be hydrolyzed with a base, while an N-Fmoc group can be cleaved with piperidine. acs.org

The hydrolysis of the N-benzoyl group from this compound would be a crucial step in synthetic sequences where the pyrrole nitrogen needs to be deprotected for further reactions, such as N-alkylation or the introduction of a different N-substituent.

Table 2: Representative Deprotection Reactions of N-Acyl/Carbonyl Pyrroles

SubstrateReagents and ConditionsProductReference
2-Acetyl-N-methoxycarbonyl-pyrroleBasic hydrolysis2-Acetylpyrrole acs.org
2-Acetyl-N-Fmoc-pyrrolePiperidine, CH2Cl22-Acetylpyrrole acs.org
2-Acetyl-N-Troc-pyrroleZinc, Acetic acid2-Acetylpyrrole acs.org

Modifications and Derivatization of the Benzoyl Moiety

The benzoyl group itself can be subjected to chemical modifications, provided the pyrrole ring and the difluoromethyl group are stable under the reaction conditions. Electrophilic aromatic substitution on the benzene (B151609) ring of the benzoyl group is a plausible transformation. The carbonyl group of the benzoyl moiety is a deactivating, meta-directing group. Therefore, reactions such as nitration or halogenation on the benzoyl ring would be expected to occur at the meta-position.

Such modifications could be used to introduce further functionality into the molecule, for example, to attach it to other molecular scaffolds or to modulate its electronic properties.

Chemical Transformations of the Difluoromethyl Group

The difluoromethyl group is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations. The high electronegativity of the fluorine atoms makes the hydrogen atom of the CF2H group slightly acidic, allowing for deprotonation with a strong base to form a nucleophilic species. acs.org This nucleophile can then react with various electrophiles.

Stability and Reactivity Profile of the Difluoromethyl Group

The difluoromethyl group in this compound is characterized by a C(sp³)-H bond that is significantly more acidic than a typical alkyl C-H bond, a consequence of the strong electron-withdrawing nature of the two fluorine atoms. This enhanced acidity is a key determinant of its reactivity.

Deprotonation and Subsequent Electrophilic Trapping:

The most prominent reaction pathway for the functionalization of the difluoromethyl group is its deprotonation to form a difluoromethyl carbanion, which can then be trapped by various electrophiles. acs.org This process, however, is not without its challenges, as the resulting carbanion can be unstable and prone to α-fluoride elimination to generate a fluorocarbene. acs.org

Studies on analogous difluoromethyl-substituted heteroarenes, such as 3-(difluoromethyl)pyridine, have demonstrated that direct deprotonation can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). acs.org The success of this reaction is often dependent on the careful control of reaction conditions, such as low temperatures, to minimize decomposition pathways. The presence of a Lewis acid can also be employed to stabilize the generated difluoromethyl carbanion. acs.org

In the context of this compound, the electron-withdrawing N-benzoyl group is expected to further acidify the difluoromethyl proton, potentially facilitating its deprotonation. A proposed reaction scheme for the deprotonation and subsequent electrophilic trapping is presented below:

Table 1: Proposed Deprotonation and Electrophilic Trapping of this compound

StepDescriptionReagentsProposed Product
1Deprotonation of the difluoromethyl group.LDA, THF, -78 °CN-Benzoyl-2-(difluoromethanidyl)pyrrole
2Trapping with an electrophile (e.g., benzaldehyde).PhCHON-Benzoyl-2-(1,1-difluoro-2-hydroxy-2-phenylethyl)pyrrole

Radical Reactions:

The difluoromethyl group can also participate in radical reactions. Radical difluoromethylation of heterocycles is a well-established method for introducing this moiety. rsc.org Conversely, the C-H bond of the difluoromethyl group can be a target for radical abstraction, leading to a difluoromethyl radical. This radical species can then engage in various coupling reactions. The conditions for such reactions typically involve a radical initiator and a suitable reaction partner.

Further Fluorine Functionalization or Modification

While the difluoromethyl group is often installed as a stable bioisostere, there is interest in its further modification to introduce additional fluorine atoms or to replace them.

Hydrodefluorination:

The conversion of a difluoromethyl group to a monofluoromethyl group is a challenging transformation. However, recent advances in photoredox catalysis have shown promise in the hydrodefluorination of trifluoromethylarenes, a process that could potentially be adapted for difluoromethyl compounds under specific conditions. nih.gov

Conversion to a Trifluoromethyl Group:

The oxidation of a difluoromethyl group to a trifluoromethyl group is a conceptually viable but synthetically challenging transformation that would require harsh conditions and specialized reagents. There is limited general methodology for this direct conversion on aromatic systems.

Synthesis of Advanced Derivatives and Congeners

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Structural Diversification Strategies for Pyrrole Analogs

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of this substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyrrole ring is a primary strategy for diversification. youtube.com In this compound, the N-benzoyl group is strongly deactivating and meta-directing in the context of the benzene ring of the benzoyl group, but its effect on the pyrrole ring is more complex. The nitrogen lone pair is delocalized into the carbonyl group, reducing its participation in the pyrrole aromatic system and thus deactivating the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. The -CHF2 group at the 2-position is also electron-withdrawing. Therefore, electrophilic substitution is expected to be less facile than on unsubstituted pyrrole and to occur at the 4- or 5-position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄N-Benzoyl-2-(difluoromethyl)-4-nitropyrrole and/or N-Benzoyl-2-(difluoromethyl)-5-nitropyrrole
HalogenationNBS/NCS/NISN-Benzoyl-2-(difluoromethyl)-4-halopyrrole and/or N-Benzoyl-2-(difluoromethyl)-5-halopyrrole
Friedel-Crafts AcylationAcyl chloride/Lewis acidN-Benzoyl-2-(difluoromethyl)-4-acylpyrrole and/or N-Benzoyl-2-(difluoromethyl)-5-acylpyrrole

Modification of the N-Benzoyl Group:

The N-benzoyl group can also be a site for modification. The amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield 2-(difluoromethyl)pyrrole. This N-H pyrrole can then be re-functionalized with a variety of substituents to generate a library of N-substituted analogs.

Development of Compound Libraries for Research Exploration

The development of compound libraries from a core scaffold like this compound is a key strategy in drug discovery and chemical biology to explore structure-activity relationships (SAR). nih.govnih.gov

Combinatorial Synthesis Approach:

A combinatorial approach can be envisioned where a common intermediate is used to generate a large number of related compounds. For instance, following the deprotonation of the difluoromethyl group as described in section 3.3.1, a variety of electrophiles could be introduced in a parallel synthesis format.

Diversity-Oriented Synthesis:

A diversity-oriented synthesis strategy would involve a series of reactions that introduce structural complexity and diversity. This could involve, for example:

Electrophilic substitution at the pyrrole ring.

Functionalization of the introduced group (e.g., reduction of a nitro group to an amine, followed by acylation or sulfonylation).

Modification or removal and replacement of the N-benzoyl group.

Such strategies would allow for the systematic exploration of the chemical space around the this compound core, providing a valuable resource for identifying compounds with desired biological or material properties. The practical synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the pyrrole core is attached to a resin, allowing for easy purification after each reaction step. acs.org

Spectroscopic and Structural Elucidation in Advanced Chemical Research

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of N-Benzoyl-2-(difluoromethyl)pyrrole. These techniques provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds.

The structure of this compound contains several key functional groups: a pyrrole (B145914) ring, a benzoyl group, and a difluoromethyl group. The vibrational spectrum is therefore a composite of the characteristic modes of these moieties. Due to the limited availability of direct experimental spectra for this compound, the following analysis is based on established vibrational frequencies of analogous compounds, such as N-acylpyrroles, benzoylated amines, and molecules containing difluoromethyl groups.

The benzoyl group is expected to exhibit strong and characteristic absorptions. The C=O stretching vibration of the tertiary amide is a prominent feature in the FT-IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. This band is often intense and provides a clear diagnostic marker for the benzoyl moiety. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the ring will appear in the 1450-1600 cm⁻¹ range.

The pyrrole ring also contributes distinct vibrational modes. The N-H stretching vibration, present in unsubstituted pyrrole, is absent here due to N-acylation. The C-H stretching vibrations of the pyrrole ring typically occur at frequencies above 3100 cm⁻¹. The ring stretching vibrations (C=C and C-N) are expected in the 1400-1550 cm⁻¹ region and may overlap with the benzoyl C=C stretching bands.

The difluoromethyl group (-CF₂H) introduces vibrations involving the carbon-fluorine and carbon-hydrogen bonds. The C-F stretching vibrations are particularly strong in the FT-IR spectrum and are expected to appear in the 1050-1150 cm⁻¹ region. researchgate.net The C-H stretching vibration of the difluoromethyl group is anticipated around 2980-3020 cm⁻¹.

A hypothetical table of characteristic vibrational frequencies for this compound is presented below, based on data from related compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Benzoyl C=OStretching1650 - 1680FT-IR, Raman
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Aromatic C=CStretching1450 - 1600FT-IR, Raman
Pyrrole C-HStretching> 3100FT-IR, Raman
Pyrrole RingStretching1400 - 1550FT-IR, Raman
Difluoromethyl C-FStretching1050 - 1150FT-IR
Difluoromethyl C-HStretching2980 - 3020FT-IR, Raman

The synthesis of this compound, likely involving the acylation of 2-(difluoromethyl)pyrrole with benzoyl chloride, can be effectively monitored in real-time using in situ FT-IR spectroscopy. mt.commdpi.com This technique allows for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data. mt.com

By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the FT-IR spectra can be recorded at regular intervals. Key spectral changes that would be monitored include:

Disappearance of the N-H stretching band of the starting material, 2-(difluoromethyl)pyrrole, typically found around 3400 cm⁻¹.

Appearance of the C=O stretching band of the N-benzoyl product in the 1650-1680 cm⁻¹ region.

Changes in the fingerprint region (below 1500 cm⁻¹) corresponding to the formation of the new N-C bond and alterations in the pyrrole ring vibrations upon acylation.

This real-time monitoring enables the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. youtube.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways under ionization.

The expected exact mass of the molecular ion [M]⁺ of this compound (C₁₂H₉F₂NO) can be calculated with high precision. This allows for the confident determination of its elemental composition, distinguishing it from other potential isobaric compounds.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. Based on the known fragmentation patterns of related compounds such as benzanilides and other N-acylpyrroles, several key fragmentation pathways can be predicted for this compound. nih.govlibretexts.orglibretexts.orgwikipedia.org

A primary fragmentation event is often the cleavage of the amide bond. This can lead to the formation of two major fragment ions:

The benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is a very common and stable fragment in the mass spectra of benzoyl-containing compounds. nih.gov

The [2-(difluoromethyl)pyrrole]⁺ radical cation or a related fragment.

Another likely fragmentation pathway involves the loss of the difluoromethyl group. The stability of the resulting ions will dictate the favorability of these pathways.

A hypothetical table of major fragment ions and their proposed structures is provided below.

m/z (Proposed) Proposed Fragment Ion Formula Fragmentation Pathway
221[M]⁺[C₁₂H₉F₂NO]⁺Molecular Ion
105Benzoyl cation[C₇H₅O]⁺Cleavage of the N-CO bond
1162-(difluoromethyl)pyrrolyl cation[C₅H₄F₂N]⁺Cleavage of the N-CO bond
170[M - CHF₂]⁺[C₁₁H₈NO]⁺Loss of the difluoromethyl radical
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation

The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, provides a detailed map of the molecule's connectivity and confirms the presence of the key structural motifs. acs.org

Computational and Theoretical Investigations of N Benzoyl 2 Difluoromethyl Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic landscape of N-Benzoyl-2-(difluoromethyl)pyrrole. These theoretical approaches are fundamental in predicting the molecule's stability, reactivity, and spectroscopic properties.

The benzoyl group, attached to the nitrogen atom, and the difluoromethyl group at the 2-position, both pull electron density away from the pyrrole (B145914) ring. This inductive effect is expected to decrease the electron density on the pyrrole core, which in turn affects the molecule's aromaticity and reactivity. DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges. The study of related 2-acylpyrroles has shown that the syn-conformation is generally more stable, a preference that is influenced by the formation of intermolecular hydrogen bonds in the solid state. longdom.org

Illustrative DFT Calculated Properties of this compound:

PropertyCalculated ValueSignificance
Total Energy(Illustrative) -XXX.XXXX HartreesIndicates the overall stability of the molecule.
Dipole Moment(Illustrative) X.XX DebyeReflects the polarity of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the benzoyl and difluoromethyl groups is predicted to lower the energies of both the HOMO and LUMO. nih.gov The LUMO is expected to be significantly stabilized (lowered in energy), which would make the molecule a better electron acceptor. The HOMO-LUMO gap is anticipated to be relatively large, suggesting good kinetic stability. researchgate.net The distribution of these orbitals is also informative; the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Illustrative HOMO-LUMO Data for this compound:

ParameterEnergy (eV)Implication
HOMO Energy(Illustrative) -7.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy(Illustrative) -1.8 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap(Illustrative) 5.7 eVIndicates chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red regions) around the oxygen atom of the benzoyl group, indicating a region susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the pyrrole ring and the difluoromethyl group, suggesting sites for nucleophilic attack.

The analysis of charge distribution would further quantify the electron-withdrawing effects of the substituents. The nitrogen atom of the pyrrole ring is expected to have a partial positive charge due to the attached benzoyl group, and the carbon atom of the difluoromethyl group would also carry a partial positive charge. This information is crucial for understanding intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior, including its conformational flexibility and vibrational properties.

The this compound molecule has several rotatable bonds, leading to different possible conformations. The most significant of these is the rotation around the N-C(O) bond of the benzoyl group and the C-C bond connecting the difluoromethyl group to the pyrrole ring. Conformational analysis of similar N-benzoyl heterocycles suggests that the planarity of the molecule can be distorted to minimize steric hindrance. niscair.res.in For 2-acylpyrroles, a competition between syn and anti conformers is observed, with the syn conformer often being more stable. longdom.org

An energy landscape can be mapped by calculating the energy of the molecule as a function of the key dihedral angles. This would reveal the most stable conformations and the energy barriers between them. It is anticipated that the most stable conformation of this compound will involve a non-planar arrangement between the pyrrole and benzene (B151609) rings to alleviate steric strain.

Computational methods can be employed to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The prediction of NMR spectra is a valuable tool for structure verification. stenutz.eu For this compound, computational models can predict the 1H, 13C, and 19F NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the benzoyl group, C-F stretching of the difluoromethyl group, and various vibrations associated with the pyrrole and benzene rings.

Illustrative Predicted 13C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Benzoyl)(Illustrative) 165-170
CF2 (Difluoromethyl)(Illustrative) 115-125 (as a triplet)
Pyrrole C2(Illustrative) 120-125
Pyrrole C3(Illustrative) 110-115
Pyrrole C4(Illustrative) 110-115
Pyrrole C5(Illustrative) 125-130

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the intricate details of reaction mechanisms. For a novel compound like this compound, these methods would be invaluable in understanding its chemical properties.

Transition State Analysis and Reaction Pathway Elucidation

Transition state theory is a cornerstone of computational reaction chemistry. By calculating the energy of the transition state—the highest point on the reaction coordinate—the activation energy and, consequently, the rate of a reaction can be predicted. For this compound, computational chemists would likely investigate reactions such as electrophilic aromatic substitution, nucleophilic attack on the carbonyl group, or reactions involving the difluoromethyl group.

A critical aspect of such studies would be the influence of the N-benzoyl and 2-(difluoromethyl) substituents on the pyrrole ring's reactivity. The N-benzoyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Conversely, the difluoromethyl group, also electron-withdrawing, would further modulate the electron density of the pyrrole core. Computational models would be essential to predict the regioselectivity of any substitution reactions.

Although no specific transition state data for this molecule is available, studies on the acylation of N-protected pyrroles provide a framework for how such an analysis would be conducted. For instance, research on the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole has shown how the nature of the N-substituent and the Lewis acid catalyst influences the ratio of 2- and 3-acylated products. nih.gov A similar computational approach for this compound would be necessary to predict its behavior in acylation or other substitution reactions.

Catalytic Cycle Investigations

Many reactions involving pyrroles are catalyzed by transition metals. Computational studies are instrumental in mapping out the entire catalytic cycle, identifying key intermediates, and determining the rate-limiting step. For instance, the synthesis of functionalized pyrroles often involves copper-catalyzed C-H functionalization. researchgate.net

A hypothetical catalytic reaction involving this compound, for example, its cross-coupling with another aromatic system, would be modeled computationally. Density Functional Theory (DFT) calculations would be employed to determine the geometry and energy of each species in the proposed catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. While no such catalytic cycle has been published for this compound, the principles from studies on other pyrrole functionalizations would guide the theoretical approach. nih.govdtu.dk

In Silico Approaches to Molecular Design

The principles of in silico molecular design are widely applied in the development of new drugs and materials. These computational techniques allow for the rational design and optimization of molecules with desired properties, saving significant time and resources compared to traditional trial-and-error methods.

Scaffold Optimization through Computational Screening

The pyrrole ring is a common scaffold in many biologically active compounds. nih.govnih.gov Computational screening involves creating a virtual library of derivatives of a lead compound and evaluating their properties using computational methods. For this compound, this would involve systematically modifying the benzoyl and difluoromethyl groups, as well as adding substituents to other positions of the pyrrole ring.

Virtual screening techniques, such as molecular docking, could then be used to predict the binding affinity of these virtual compounds to a specific biological target. researchgate.netchalcogen.ro This would allow for the identification of derivatives with potentially enhanced activity. Although no such screening has been reported for this compound, numerous studies demonstrate the power of this approach for other pyrrole-based systems. nih.govrsc.orgmdpi.com

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for binding. New molecules, such as derivatives of this compound, could then be designed to fit this pharmacophore. Several studies have successfully applied ligand-based design to develop new pyrrole-based inhibitors for various enzymes. nih.govnih.gov

Structure-based design , on the other hand, is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This allows for the use of molecular docking simulations to predict how a ligand will bind to the active site of the protein. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed. This information can then be used to rationally design modifications to the ligand to improve its binding affinity and selectivity. For example, if a pocket in the active site is not filled by the ligand, a substituent could be added to the ligand to occupy that space and form additional favorable interactions. While no structure-based design studies have been published for this compound, this methodology has been successfully applied to design other pyrrole-based inhibitors. researchgate.net

In the absence of direct experimental or computational data for this compound, the principles and methodologies from the broader field of computational chemistry of pyrroles provide a solid foundation for future investigations. Such studies would be crucial to unlock the full potential of this and related compounds in various scientific and technological fields.

Exploration of N Benzoyl 2 Difluoromethyl Pyrrole in Chemical Biology and Medicinal Chemistry Design

Molecular Design Principles for Bioactive Pyrrole (B145914) Derivatives

The design of bioactive pyrrole derivatives is a strategic process aimed at optimizing a compound's interaction with biological targets while ensuring favorable drug-like properties. nih.gov This involves the careful selection and placement of substituents on the pyrrole core to modulate its electronic, steric, and physicochemical characteristics. nih.gov The use of heterocyclic structures as bioisosteres is a key strategy to enhance affinity, improve safety profiles, and increase potency. nih.gov

Role of Fluorine in Modulating Molecular Properties (e.g., lipophilicity, metabolic stability, pKa)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net The difluoromethyl (CF2H) group, in particular, has gained significant interest as it can serve as a bioisostere for alcohol, thiol, or amine groups and possesses unique properties. rsc.orgnih.gov

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes. nih.gov While trifluoromethyl (CF3) groups significantly increase lipophilicity, the difluoromethyl (CF2H) group offers a more balanced profile, providing a moderate increase in lipophilicity that can be advantageous for permeability. nih.gov This tailored lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (up to 130 kcal mol⁻¹), making it resistant to metabolic cleavage. rsc.orgmdpi.com Placing a difluoromethyl group at a metabolically labile position can block oxidation by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com For instance, replacing hydrogen atoms with fluorine can prevent aromatic hydroxylation, a common metabolic pathway. nih.gov

pKa and Hydrogen Bonding: The highly polarized C-H bond in the CF2H group makes it a competent hydrogen bond donor, a unique feature among polyfluorinated motifs. rsc.orgnih.gov This allows it to form crucial interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and selectivity. rsc.org The electron-withdrawing nature of the difluoromethyl group can also lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and thereby influencing solubility and target engagement. cambridgemedchemconsulting.com

PropertyImpact of Difluoromethyl (CF2H) GroupReference
Lipophilicity (logD)Moderate increase; strikes a better balance than -CH3 or -CF3 for permeability. nih.gov
Metabolic StabilityIncreases stability by blocking metabolic oxidation due to the strong C-F bond. rsc.orgnih.gov
Hydrogen BondingActs as a unique hydrogen bond donor, enhancing target affinity and specificity. rsc.orgnih.gov
pKa ModulationElectron-withdrawing nature can lower the pKa of adjacent functional groups. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Studies based on Molecular Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For pyrrole derivatives, modifications to the N-substituent, the pyrrole ring itself, and any appended groups are systematically explored to optimize potency and selectivity. nih.govnih.gov

N-Acyl Group: The nature of the N-acyl substituent is often critical for activity. In a study of phenylpyrroloquinolinones, a benzoyl group at the pyrrole nitrogen resulted in highly potent antiproliferative activity against several cancer cell lines. nih.gov Similarly, the N-benzoyl derivative of a 2-aminopyrrole compound retained potent inhibitory activity against multiple metallo-β-lactamases (MBLs), highlighting the importance of this moiety for broad-spectrum enzyme inhibition. nih.gov The N-benzoyl group can engage in key binding interactions within the target protein, and its modification allows for probing the size and electronic requirements of the binding pocket.

Benzoyl Ring Substitution: Modifying the benzoyl ring with different substituents allows for the fine-tuning of properties such as solubility, electronic distribution, and steric fit. In the development of tetrasubstituted pyrrole derivatives as anticancer agents, various substituents on the N-benzyl and N-benzoyl rings were explored to optimize activity against melanoma cell lines. nih.gov For instance, chloro or trifluoromethyl groups on the benzoyl moiety can alter electronic properties and introduce new interaction points with the target protein. nih.gov

Scaffold PositionModificationObserved Effect on ActivityReference
Pyrrole N1-SubstituentBenzoyl GroupPotent antiproliferative activity and MBL inhibition. nih.govnih.gov
Pyrrole C4/C5-PositionDiphenyl GroupsImportant for MBL inhibitory potency. nih.gov
Appended Benzoyl RingHalogen/CF3 SubstitutionModulates anticancer activity by altering electronic and steric properties. nih.gov
Pyrrole C2-PositionDifluoromethyl GroupIntroduces H-bond donor capability and metabolic stability. rsc.orgnih.gov

Bioisosteric Replacements and Rational Analog Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. ajptr.com This strategy is used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.comopenaccessjournals.com

Difluoromethyl Group as a Bioisostere: The difluoromethyl (CF2H) group is considered a metabolically stable bioisostere of alcohol (-OH), thiol (-SH), or amine (-NH2) groups. rsc.orgnih.gov Its ability to act as a hydrogen bond donor mimics the functionality of these groups while offering superior metabolic stability. This makes the CF2H group an attractive replacement for hydroxyl or thiol moieties that are prone to metabolic modification.

Heterocyclic Ring Scaffolds: The pyrrole ring itself is a key heterocycle in drug discovery. alliedacademies.org In rational analog design, the benzoyl moiety of N-Benzoyl-2-(difluoromethyl)pyrrole could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thiophene) to explore different binding interactions or to modulate physicochemical properties. cambridgemedchemconsulting.com Phenyl rings are often bioisosterically replaced by pyridyl or thiophene (B33073) rings to alter properties like hydrogen bonding capacity and solubility. cambridgemedchemconsulting.com

Carboxylic Acid Bioisosteres: In cases where the benzoyl group might be metabolized to a carboxylic acid, or if a carboxylic acid functionality is desired for target binding, various bioisosteres for the carboxylic acid group can be considered. These include tetrazoles, hydroxamic acids, and other acidic heterocycles, which can mimic the charge and hydrogen bonding pattern of a carboxylic acid while offering different pharmacokinetic profiles. openaccessjournals.comnih.gov

Original GroupBioisosteric ReplacementRationale for ReplacementReference
Hydroxyl (-OH) / Thiol (-SH)Difluoromethyl (-CF2H)Mimics H-bond donor ability with increased metabolic stability. rsc.orgnih.gov
Phenyl RingPyridyl or Thiophene RingModulates solubility, pKa, and H-bonding potential. cambridgemedchemconsulting.com
Hydrogen (-H)Fluorine (-F)Blocks metabolic oxidation, increases lipophilicity. cambridgemedchemconsulting.com
Methylene (-CH2-)Oxygen (-O-) or Difluoromethylene (-CF2-)Alters conformation and electronic properties. cambridgemedchemconsulting.com

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. This involves identifying the specific binding site, characterizing the key interactions (e.g., hydrogen bonds, hydrophobic interactions), and elucidating the mechanism of action, such as enzyme inhibition or disruption of protein-protein interactions.

Investigations into Enzyme Inhibition Mechanisms at a Molecular Level

Pyrrole derivatives are known to inhibit a variety of enzymes. nih.govresearchgate.net Mechanistic studies, often combining enzyme kinetics with molecular docking, reveal how these compounds exert their effects.

For example, studies on 1,3-diaryl-pyrrole derivatives as selective inhibitors of butyrylcholinesterase (BChE) have proposed a mixed competitive inhibition mode. researchgate.net Molecular docking simulations suggested that the inhibitor binds within the enzyme's active site gorge, forming π-π stacking interactions with key aromatic residues like Trp82 and Tyr332, while other parts of the molecule form hydrophobic interactions with residues such as Ala328 and Phe329. researchgate.net

In the context of this compound, the benzoyl group could similarly engage in aromatic stacking interactions, while the difluoromethyl group could form a specific hydrogen bond with a donor or acceptor group on the enzyme backbone or a key amino acid side chain. rsc.org The pyrrole ring itself can participate in hydrophobic or π-cation interactions. Kinetic studies would be necessary to determine whether the inhibition is competitive, non-competitive, or mixed, providing insight into whether the compound binds to the enzyme's active site or an allosteric site. researchgate.net

Pyrrole Derivative ClassEnzyme TargetProposed Inhibition MechanismReference
1,3-Diaryl-pyrrolesButyrylcholinesterase (BChE)Mixed competitive inhibition; binding via π-π stacking and hydrophobic interactions. researchgate.net
N-Benzoyl-2-aminopyrrolesMetallo-β-lactamases (MBLs)Inhibition of enzymes responsible for antibiotic resistance. nih.gov
Pyrrole-fused PyrimidinesInhA (M. tuberculosis)Inhibition of mycolic acid synthesis pathway. researchgate.net
Pyrrolidine PentaminesAminoglycoside 6'-N-Acetyltransferase [AAC(6')-Ib]Inhibition of enzyme mediating antibiotic resistance. nih.gov

Elucidation of DNA/Protein Binding and Molecular Recognition

Beyond enzyme inhibition, pyrrole-containing molecules are known to participate in other forms of molecular recognition, including binding to DNA and disrupting protein-protein interactions (PPIs).

DNA Binding: Polyamides containing pyrrole and imidazole (B134444) units are well-known for their ability to bind to the minor groove of DNA in a sequence-specific manner. nih.gov The pyrrole unit typically recognizes A/T base pairs. nih.gov While this compound is not a classic polyamide, the pyrrole and benzoyl moieties have the potential to intercalate or bind to DNA grooves, an interaction that could be explored through techniques like circular dichroism and surface plasmon resonance. nih.gov

Protein-Protein Interaction (PPI) Inhibition: Disrupting PPIs is an increasingly important strategy in drug discovery. Tetrasubstituted pyrrole (TSP) derivatives have been designed to mimic the key "hot-spot" amino acid residues of an α-helix involved in a PPI. nih.gov For instance, a 4-benzoyl-pyrrole derivative was identified as a lead structure capable of mimicking helix-based hydrophobic protein recognition motifs, showing potential to inhibit the p53-MDM2 interaction, which is critical in cancer. nih.gov The various substituents on the pyrrole core project outwards to mimic the side chains of key residues like phenylalanine and leucine, thus blocking the protein interface. nih.gov The this compound scaffold could similarly be elaborated to function as a PPI inhibitor.

Other Molecular Recognition: The pyrrole N-H group is an excellent hydrogen bond donor, enabling pyrrole-based structures to act as receptors for anions. Cage-like molecules composed of multiple pyrrole units have been shown to selectively bind anions like fluoride, demonstrating the scaffold's capacity for highly specific molecular recognition. koreascience.kr

Modulation of Specific Cellular Pathways (e.g., protein-protein interactions, uncoupling of oxidative phosphorylation)

The structural attributes of this compound suggest its potential to interact with and modulate key cellular processes. While direct studies on this specific molecule are limited, research on analogous structures provides a basis for hypothesizing its biological activities.

The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery, as these interactions are fundamental to most cellular functions. Small molecules that can disrupt or stabilize PPIs are of great therapeutic interest. nih.govnih.gov The design of such molecules often involves creating structures that can mimic key binding motifs on protein surfaces. nih.gov Pyrrole-based compounds have been explored as scaffolds for mimicking α-helix and other protein secondary structures involved in PPIs. However, there is currently no specific published research detailing the activity of this compound as a modulator of protein-protein interactions.

In contrast, there is a plausible line of reasoning to suggest that this compound could function as an uncoupler of oxidative phosphorylation. Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov Uncoupling agents are molecules that can disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. wikipedia.orgnih.gov This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat. wikipedia.orgyoutube.com

Application as Chemical Probes and Building Blocks in Biological Research

The unique combination of a pyrrole ring, a benzoyl group, and a difluoromethyl substituent makes this compound an interesting candidate for use as a chemical probe and a synthetic building block in the construction of more complex biologically active molecules.

Design of Fluorescent or Isotopic Probes for Target Engagement Studies

Chemical probes, particularly those with fluorescent or isotopic labels, are invaluable tools for studying target engagement, target validation, and understanding the mechanism of action of bioactive molecules. nih.gov The pyrrole nucleus itself is a component of various fluorescent dyes. nih.gov While the intrinsic fluorescence of this compound has not been reported, its structure could be chemically modified to incorporate fluorophores. For instance, the phenyl ring of the benzoyl group or positions on the pyrrole ring could be functionalized with fluorescent tags.

Alternatively, isotopic labeling, such as the incorporation of deuterium, tritium, or carbon-13, could be achieved during the synthesis of this compound. Such isotopically labeled probes would be useful in a variety of biochemical assays, including mass spectrometry-based target identification and quantification, and in nuclear magnetic resonance (NMR) studies to probe binding interactions. However, at present, there are no specific reports in the scientific literature describing the synthesis or use of fluorescent or isotopically labeled this compound for target engagement studies.

Integration into Complex Polyheterocyclic and Macrocyclic Systems

The pyrrole ring is a fundamental building block in the synthesis of a wide array of more complex heterocyclic systems, including polyheterocycles and macrocycles, many of which have significant biological and material science applications. acs.orgnih.gov The N-benzoyl and 2-difluoromethyl groups of the title compound provide specific steric and electronic properties that can influence the reactivity and final structure of such complex molecules.

The synthesis of fused polyheterocyclic compounds often relies on the reactivity of the pyrrole ring. mdpi.com For example, the pyrrole nucleus can participate in cycloaddition reactions to form more elaborate ring systems. The N-benzoyl group in this compound can act as a protecting group that can be removed or modified in later synthetic steps, adding to the molecule's versatility as a synthetic intermediate.

Macrocycles, which are large ring structures, are of particular interest in medicinal chemistry as they can tackle challenging drug targets like protein-protein interactions. acs.orgnih.gov Pyrrole-containing macrocycles have been synthesized and studied for their potential to have improved cell permeability. acs.orgnih.gov this compound could serve as a key fragment in the assembly of novel macrocyclic structures, where the difluoromethyl group could impart unique conformational properties or act as a bioisostere for other chemical groups. Despite this potential, there is no current literature that specifically documents the incorporation of this compound into complex polyheterocyclic or macrocyclic systems.

Future Directions and Emerging Research Avenues

Addressing Synthetic Challenges for Highly Functionalized N-Benzoyl-2-(difluoromethyl)pyrroles

The synthesis of highly substituted pyrroles presents an ongoing challenge, often limited by the availability of starting materials and the need for mild, functional-group-tolerant reaction conditions. nih.gov For N-Benzoyl-2-(difluoromethyl)pyrrole, achieving high functionalization requires overcoming several hurdles. Classical methods like the Paal-Knorr, Hantzsch, or Knorr syntheses form the basis of many pyrrole (B145914) preparations, but creating complex, multi-substituted derivatives demands more advanced strategies. semanticscholar.orgrsc.org

Modern synthetic methods are moving towards transition metal-catalyzed reactions and cascade processes. organic-chemistry.org For instance, rhodium(I) catalysts have been effectively used to combine aldehydes and propargylic amines to form highly substituted pyrroles after a dehydrative cyclization. nih.gov Similarly, zinc iodide has proven to be a cost-effective catalyst for synthesizing polysubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.org

A significant challenge lies in the regioselective introduction of diverse functional groups onto the pyrrole ring without compromising the pre-existing N-benzoyl and 2-difluoromethyl moieties. The development of one-pot methods, which combine multiple reaction steps to build molecular complexity efficiently, is a key area of focus. nih.gov Nucleophilic catalysis, for example, has been used for the one-pot synthesis of di-, tri-, and tetrasubstituted pyrroles. nih.gov Future research must focus on adapting these advanced catalytic systems to tolerate the specific electronic properties of the difluoromethyl group while enabling precise control over the substitution patterns on the pyrrole core.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of novel compounds. acs.org For the this compound family, these computational tools offer several avenues for accelerated development.

Compound Design and Property Prediction: ML can predict how structural modifications will influence a molecule's biological activity or material properties. By analyzing the interplay of molecular features, ML algorithms can guide the rational design of new derivatives. rsc.org For instance, models can predict the regioselectivity of reactions, such as determining whether a reaction will yield a specific isomer, which is crucial for creating compounds with desired biological effects. rsc.org The integration of AI into the development of polymers and other advanced materials is also an emerging trend, where it can be used to optimize synthesis and predict material properties. nih.gov

Exploration of Novel Biological Mechanisms and Underexplored Targets

The difluoromethyl (CF2H) group is a valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups. nih.govmdpi.com Its ability to serve as a hydrogen bond donor can enhance a drug's binding affinity and specificity for its biological target. nih.gov This feature, combined with its effect on lipophilicity, makes the CF2H group a powerful tool for improving a molecule's pharmacokinetic profile. nih.govmdpi.com

While the pyrrole motif is present in numerous bioactive molecules, including anticancer agents, the specific biological potential of this compound is largely uncharted. mdpi.com Future research should focus on leveraging the unique hydrogen-bonding capacity of the CF2H group to target novel or underexplored biological pathways. Computational tools can predict the probability of a compound being active against various targets; for example, the PASS (Prediction of Activity Spectra for Substances) application has been used to identify potential antitumor mechanisms for new pyrrole derivatives by screening them against oncological proteins. mdpi.com

The exploration could extend to entirely new areas, such as designing fluorinated compounds to interact with specific microbial enzymes. For instance, novel organosulfur compounds containing fluoro-groups have been synthesized to isolate bacteria capable of cleaving carbon-sulfur bonds, demonstrating the potential for fluorinated molecules to engage in unique biological interactions. asm.org

Potential for Advanced Material Science Applications (e.g., optoelectronic materials, polymers)

The pyrrole heterocycle is a fundamental component in many advanced materials, including catalysts and organic semiconductors. nih.govcolab.ws Diketopyrrolopyrrole (DPP) pigments, for example, are renowned for their use in high-performance optoelectronic devices like organic solar cells and field-effect transistors due to their tunable optical and electronic properties. researchgate.net

The this compound scaffold holds promise for the development of next-generation materials. The electron-withdrawing nature of both the N-benzoyl and 2-difluoromethyl groups can significantly influence the electronic structure of the pyrrole ring, potentially lowering the band gap and tuning the emission properties. This makes these compounds interesting candidates for:

Optoelectronic Materials: Similar to DPP-based systems, polymers incorporating the this compound unit could be designed for use in organic electronics. The specific substituents could be varied to fine-tune properties like charge carrier mobility and light absorption.

Functional Polymers: Pyrrole-based porous organic polymers have been investigated for applications such as high-temperature proton conduction. acs.org The unique properties of the this compound unit could be harnessed to create polymers with tailored porosity, thermal stability, and chemical resistance.

Fluorescent Probes: Highly fluorescent molecules are essential for bioimaging and analyte sensing. researchgate.netmdpi.com The electronic characteristics of this pyrrole system could be exploited to develop novel fluorophores.

Development of Next-Generation Sustainable and Green Chemistry Methodologies for Pyrrole Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. acs.org The production of pyrrole derivatives is an area ripe for the application of these principles. semanticscholar.orgresearchgate.net

Future synthesis of this compound should incorporate sustainable methodologies, such as:

Green Solvents and Catalysts: Traditional syntheses often rely on hazardous solvents and reagents. organic-chemistry.org Greener alternatives include using water or lactic acid as solvents and employing reusable, heterogeneous catalysts like zinc oxide or nanostructured diphosphates. semanticscholar.orgrsc.orgresearchgate.net Solvent-free reactions represent an ideal, minimizing waste and simplifying purification. acs.orgresearchgate.net

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound activation can significantly increase reaction rates, reduce reaction times, and avoid the need for high temperatures. semanticscholar.orgresearchgate.net

Atom Economy: Catalytic cascade reactions, which combine multiple synthetic steps into a single operation, improve atom economy by reducing the number of intermediate purification steps. rsc.org For instance, an efficient cascade synthesis of pyrroles from nitroarenes has been developed using an acid-tolerant homogeneous iron catalyst with green reductants like formic acid or molecular hydrogen. rsc.org An iridium-catalyzed synthesis has also been reported that produces pyrroles from renewable alcohols, releasing only hydrogen gas as a byproduct. nih.govcolab.ws

By embracing these green methodologies, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally benign. rsc.org

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Benzoyl-2-(difluoromethyl)pyrrole with high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrole ring followed by benzoylation. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions, as seen in analogous benzamide syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and confirm with NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the difluoromethyl group (¹⁹F NMR: δ -110 to -120 ppm). Compare with structurally similar compounds (e.g., fluorinated benzamides) for peak assignments .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Ensure <5 ppm error between theoretical and experimental values .
  • X-ray crystallography : Resolve stereoelectronic effects of the difluoromethyl group, as demonstrated in fluorinated pyridine carboxamides .

Q. How does the difluoromethyl group influence the compound’s solubility and stability?

  • Methodological Answer:
  • Solubility : The difluoromethyl group increases hydrophobicity. Measure logP values via reverse-phase HPLC or computational tools (e.g., XLogP3). Compare with non-fluorinated analogs .
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C). Monitor decomposition via HPLC and identify metabolites using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the impact of the difluoromethyl group on target binding interactions?

  • Methodological Answer:
  • Docking simulations : Use software like AutoDock Vina to model interactions between the difluoromethyl moiety and protein active sites (e.g., cytochrome P450 enzymes). Validate with crystal structures of fluorinated ligands .
  • Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to assess the group’s steric and electronic effects on molecular geometry. Compare torsional angles with X-ray data .

Q. What strategies resolve contradictory data in spectral analysis (e.g., unexpected peaks in NMR)?

  • Methodological Answer:
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the benzoyl or pyrrole rings. For example, coalescence temperatures near 0°C may indicate hindered rotation .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CN as solvent) to simplify splitting patterns in crowded spectral regions .

Q. How does the difluoromethyl group affect the compound’s metabolic pathways in vitro?

  • Methodological Answer:
  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify metabolites via LC-MS/MS. Fluorine’s electronegativity often reduces oxidative metabolism, prolonging half-life .
  • CYP inhibition studies : Test isoform-specific inhibition (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with non-fluorinated derivatives .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer:
  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipases). Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
  • Process optimization : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst loading to minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.